2-Phenylthiophene-3-carbaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H8OS |
|---|---|
Molecular Weight |
188.25 g/mol |
IUPAC Name |
2-phenylthiophene-3-carbaldehyde |
InChI |
InChI=1S/C11H8OS/c12-8-10-6-7-13-11(10)9-4-2-1-3-5-9/h1-8H |
InChI Key |
XRPQDWNLPCJCMI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C=CS2)C=O |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CS2)C=O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Phenylthiophene 3 Carbaldehyde and Analogs
Strategies for the Construction of the Phenylthiophene Core
The assembly of the fundamental phenylthiophene structure is a critical phase that leverages powerful ring-formation and cross-coupling reactions.
Building the thiophene (B33073) ring from acyclic precursors is a foundational strategy. Multicomponent reactions are particularly efficient, allowing for the rapid construction of complex heterocyclic systems.
The Gewald reaction is a versatile and widely utilized multicomponent condensation for synthesizing polysubstituted 2-aminothiophenes. researchgate.netorganic-chemistry.org Discovered by Karl Gewald in 1961, this one-pot reaction typically involves the condensation of a ketone or aldehyde, an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a base. researchgate.netwikipedia.orgchemeurope.com The reaction's popularity stems from its use of readily available starting materials, mild conditions, and operational simplicity. researchgate.netarkat-usa.org
For the synthesis of a precursor to 2-phenylthiophene-3-carbaldehyde, one could envision a Gewald reaction using phenylacetaldehyde, an activated nitrile like ethyl cyanoacetate, and sulfur. The resulting 2-amino-4-phenylthiophene-3-carboxylate could then undergo a series of functional group interconversions—such as removal of the amino group and reduction of the ester to an aldehyde—to reach the target structure. The Gewald reaction is a powerful tool for creating a diverse library of thiophene derivatives. researchgate.netderpharmachemica.com
Table 1: Overview of the Gewald Reaction
| Starting Material 1 (Carbonyl) | Starting Material 2 (Activated Nitrile) | Sulfur Source | Base/Catalyst | Product Type |
|---|---|---|---|---|
| Ketone (e.g., Cyclohexanone) | α-Cyanoester (e.g., Ethyl cyanoacetate) | Elemental Sulfur | Morpholine, Diethylamine | 2-Aminothiophene-3-carboxylate |
| Aldehyde (e.g., Acetaldehyde) | Malononitrile | Elemental Sulfur | Triethylamine, Piperidine | 2-Aminothiophene-3-carbonitrile |
[3+2] Cycloaddition reactions offer a more direct route to the thiophene-3-carbaldehyde scaffold. A notable example involves the reaction between 1,4-dithiane-2,5-diol (B140307) (a synthetic equivalent of thioglycolaldehyde) and ynals (alkynes bearing an aldehyde group). researchgate.net This method directly constructs the thiophene ring with the required carbaldehyde group at the 3-position.
In this approach, the 1,4-dithiane-2,5-diol serves as the three-atom (C-S-C) component, while the ynal provides the two-atom carbon component. The reaction proceeds to form the 2-substituted thiophene-3-carbaldehyde, where the substituent at the 2-position is derived from the group attached to the alkyne of the ynal. researchgate.net To synthesize the target molecule, this compound, one would employ phenylpropynal as the ynal component in this cycloaddition. This strategy is highly convergent, establishing the key structural features in a single step.
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon bonds. These reactions are paramount for installing the phenyl group onto a pre-existing thiophene ring.
The Suzuki-Miyaura coupling is one of the most versatile and widely used methods for C-C bond formation, valued for its mild conditions and the low toxicity of its boron-based reagents. researchgate.net The reaction facilitates the coupling of an organoboron compound (like a boronic acid) with an organohalide in the presence of a palladium catalyst and a base. youtube.comyoutube.com
To synthesize this compound, this reaction would typically involve the coupling of a 2-halothiophene-3-carbaldehyde (or a protected version, such as an acetal) with phenylboronic acid. youtube.comrsc.org The halide is commonly bromine or iodine. A variety of palladium catalysts, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, are effective, often in combination with aqueous bases like sodium carbonate or potassium carbonate. researchgate.netrsc.org The reaction demonstrates broad functional group tolerance, making it suitable for late-stage functionalization. researchgate.net Researchers have developed highly efficient protocols for the Suzuki coupling of heteroaryl chlorides with thiophene- and furanboronic acids, expanding the scope and applicability of this method. acs.orgresearchgate.net
Table 2: Typical Conditions for Suzuki-Miyaura Coupling on Thiophene Halides
| Thiophene Substrate | Boron Reagent | Palladium Catalyst | Base | Solvent |
|---|---|---|---|---|
| 2-Bromothiophene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol (B145695)/Water |
| 2-Chlorothiophene | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/Water |
| 2,5-Dibromothiophene | Isopropenyl boronic acid pinacol (B44631) ester | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/Water |
The Stille cross-coupling provides a powerful alternative to the Suzuki reaction, coupling an organohalide with an organotin reagent (organostannane) catalyzed by palladium. youtube.comwikipedia.org A key advantage of Stille coupling is the stability of organostannanes to air and moisture, and their compatibility with a wide array of functional groups. sigmaaldrich.comjk-sci.com
In the context of synthesizing this compound, the reaction could be performed by coupling 2-halothiophene-3-carbaldehyde with a phenylstannane, such as tributyl(phenyl)stannane. researchgate.net Alternatively, a 2-(tributylstannyl)thiophene-3-carbaldehyde intermediate could be prepared and coupled with an aryl halide like iodobenzene. researchgate.netrsc.org The reaction typically uses a palladium(0) catalyst, such as Pd(PPh₃)₄. jk-sci.com While highly effective, a significant drawback of the Stille reaction is the toxicity of the organotin reagents and the difficulty in removing tin-containing byproducts from the reaction mixture. youtube.comjk-sci.com
Table 3: Typical Conditions for Stille Cross-Coupling on Thiophene Systems
| Thiophene Substrate | Coupling Partner | Palladium Catalyst | Solvent |
|---|---|---|---|
| 2-Halothiophene | Arylstannane (e.g., PhSnBu₃) | Pd(PPh₃)₄ | Toluene, Dioxane |
| 2-Stannylthiophene | Aryl Halide (e.g., Ph-I) | PdCl₂(PPh₃)₂ | DMF |
Phenyl Group Installation via Cross-Coupling Reactions
Introduction of the Carbaldehyde Moiety at Specific Positions
The precise placement of a carbaldehyde group on the 2-phenylthiophene (B1362552) core is critical for the synthesis of targeted derivatives. The electronic properties of the thiophene ring, influenced by the phenyl substituent, dictate the regioselectivity of formylation reactions. Methodologies such as electrophilic substitution and directed metalation are commonly employed to achieve this transformation.
Electrophilic Formylation Reactions
Electrophilic formylation reactions are a cornerstone for introducing aldehyde functionalities onto electron-rich aromatic and heteroaromatic rings. organic-chemistry.orgijpcbs.com The Vilsmeier-Haack reaction stands out as a widely used, efficient, and mild method for this purpose. ijpcbs.com
The Vilsmeier-Haack reaction is a powerful tool for the formylation of activated aromatic systems, including phenylthiophenes. organic-chemistry.orgijpcbs.comijsr.net The process involves two primary stages: the in-situ formation of a chloroiminium salt, known as the Vilsmeier reagent, from N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃), followed by the electrophilic substitution of a proton on the aromatic ring with this reagent. organic-chemistry.org Subsequent aqueous workup hydrolyzes the resulting iminium intermediate to yield the desired aldehyde. organic-chemistry.orgsemanticscholar.org
In the case of 2-phenylthiophene, the phenyl group at the C2 position deactivates the adjacent C3 position slightly while the C5 position remains highly activated. Consequently, Vilsmeier-Haack formylation of 2-phenylthiophene typically yields a mixture of products, with formylation occurring at both the C5 and C3 positions. However, reaction conditions can be optimized to influence the regioselectivity. The reaction is often initiated at low temperatures (0–5°C) and gradually warmed to maximize conversion and minimize side reactions.
| Parameter | Optimal Range | Impact |
| Temperature | 0–5°C (initial), then RT | Higher temperatures can lead to side products. |
| Reagent Ratio (POCl₃:DMF) | 1.2:1 molar | Prevents over-halogenation and ensures efficient reagent formation. |
| Reaction Time | 4–6 hours | Maximizes the conversion of the starting material. |
| Workup | Ice-water quenching | Facilitates the hydrolysis of the intermediate to the aldehyde. |
This method's versatility has been demonstrated in the synthesis of various pyrazole-4-carbaldehydes from corresponding hydrazones, highlighting its broad applicability in heterocyclic chemistry. jocpr.com
Directed Metalation and Subsequent Formylation
Directed ortho-metalation (DoM) is a potent strategy for achieving regioselective functionalization of aromatic compounds. nih.gov This approach involves the use of a directing metalation group (DMG) that positions a strong base, typically an organolithium reagent, to deprotonate a specific, adjacent proton. The resulting organometallic intermediate can then be trapped by an electrophile.
For the specific synthesis of this compound, a directed metalation strategy offers superior regioselectivity compared to electrophilic substitution. The formylation of arylmetal reagents, particularly aryllithium compounds, is a reliable and versatile method for preparing arenecarbaldehydes. thieme-connect.de The process involves the deprotonation of the thiophene ring at the C3 position using a strong base like n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). commonorganicchemistry.comresearchgate.net The C3 proton of 2-phenylthiophene is the most acidic proton on the thiophene ring (excluding the phenyl protons) due to the inductive effect and the ability of the sulfur atom to stabilize the adjacent carbanion.
Once the lithium-halogen exchange or deprotonation is complete, the resulting 2-phenyl-3-lithiothiophene is treated with an electrophile, most commonly N,N-dimethylformamide (DMF). thieme-connect.decommonorganicchemistry.com The nucleophilic lithium intermediate attacks the electrophilic carbonyl carbon of DMF. The reaction is typically conducted at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (B95107) (THF) to prevent side reactions. researchgate.net A final aqueous workup hydrolyzes the tetrahedral intermediate to afford this compound in good yield. This method provides a direct and highly regioselective route to the desired 3-formylated product, avoiding the mixture of isomers often obtained with electrophilic formylation.
| Step | Reagent | Conditions | Purpose |
| 1. Lithiation | n-BuLi or t-BuLi | Anhydrous THF, Low Temp (-78 °C) | Regioselective deprotonation at the C3 position. |
| 2. Formylation | DMF | Low Temp (-78 °C to RT) | Trapping of the aryllithium intermediate. thieme-connect.de |
| 3. Hydrolysis | Aqueous Acid | Workup | Conversion of the intermediate to the final aldehyde. |
Development of Novel and Expeditious Synthetic Routes to this compound Derivatives
Research continues to seek more efficient, atom-economical, and environmentally benign methods for synthesizing substituted thiophenes. One such novel approach involves a [3+2] cycloaddition reaction. This strategy has been used for the synthesis of 2-substituted thiophene-3-carbaldehydes. The reaction proceeds through the cycloaddition of 1,4-dithiane-2,5-diol and ynals (alkynes bearing an aldehyde group). researchgate.net This method provides a convergent and modular route to highly functionalized thiophene-3-carbaldehyde derivatives, where the substituents can be readily varied by choosing the appropriate starting ynal. Furthermore, multicomponent reactions, which combine three or more reactants in a single step, are being explored for the rapid assembly of complex thiophene structures from simple precursors. researchgate.net
Catalytic Systems Employed in the Synthesis of Phenylthiophene Carbaldehydes
Catalytic methods, particularly transition-metal-catalyzed cross-coupling reactions, have revolutionized the synthesis of biaryl compounds, including phenylthiophenes. The Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful and widely used tool for this purpose due to its mild reaction conditions and high tolerance for various functional groups. nih.gov
This strategy allows for the modular construction of phenylthiophene carbaldehydes by forming the crucial carbon-carbon bond between the phenyl and thiophene rings. A common approach involves the palladium-catalyzed coupling of a halogenated thiophene carbaldehyde (e.g., 3-bromo- (B131339) or 3-iodo-thiophene-2-carbaldehyde) with phenylboronic acid or its esters. nih.gov Alternatively, 2-phenyl-3-bromothiophene can be coupled with a formyl-substituted boronic acid.
The reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and requires a base, like potassium carbonate or potassium phosphate, to activate the boronic acid. nih.gov The choice of solvent, base, and catalyst system is crucial for achieving high yields. This catalytic approach offers a highly flexible and efficient route to a wide range of substituted phenylthiophene carbaldehydes. nih.gov
| Component | Example | Role |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination). |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Activates the boronic acid component for transmetalation. nih.gov |
| Solvent | Toluene/Water, Dioxane, DMF | Provides the medium for the reaction. |
| Substrates | Bromo-thiophene carbaldehyde + Phenylboronic acid | The coupling partners that form the final product. |
Chemical Transformations and Derivatization Strategies for 2 Phenylthiophene 3 Carbaldehyde
Reactivity of the Aldehyde Functional Group in 2-Phenylthiophene-3-carbaldehyde
The formyl group at the 3-position of the thiophene (B33073) ring is a versatile handle for a wide array of chemical modifications, including oxidation, reduction, and condensation reactions. These transformations provide access to a diverse range of derivatives with applications in medicinal chemistry and materials science.
The aldehyde functional group of phenylthiophene carbaldehydes can be readily oxidized to the corresponding carboxylic acid. This transformation is a fundamental step in the synthesis of many thiophene-based compounds. Common and effective oxidizing agents for this conversion include potassium permanganate (B83412) (KMnO₄) and chromium trioxide. For instance, the oxidation of the closely related isomer, 5-phenylthiophene-2-carbaldehyde (B91291), to 5-phenylthiophene-2-carboxylic acid has been achieved in high yield using KMnO₄ in an acidic medium. This suggests a reliable pathway for the synthesis of 2-phenylthiophene-3-carboxylic acid.
Table 1: Oxidation of Phenylthiophene Carbaldehydes
| Starting Material | Reagent | Product | Yield |
|---|
This table presents data for a related isomer, illustrating a typical oxidation reaction.
The reduction of the aldehyde group in this compound to a primary alcohol, (2-phenylthiophen-3-yl)methanol, is a key transformation for introducing a flexible hydroxylmethyl linker. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent commonly employed for this purpose, effectively reducing aldehydes without affecting the thiophene or phenyl rings. ugm.ac.idnih.gov The reaction is typically carried out in an alcoholic solvent like ethanol (B145695) or methanol. mdpi.com The reduction of 5-phenylthiophene-2-carbaldehyde to (5-phenylthiophen-2-yl)methanol (B3137581) proceeds efficiently with NaBH₄ in ethanol, affording the product in good yield. This method is directly applicable to the 3-carbaldehyde isomer.
Table 2: Reduction of Phenylthiophene Carbaldehydes
| Starting Material | Reagent | Solvent | Product | Yield |
|---|
This table shows a representative reduction of a related isomer.
The aldehyde group readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form a carbon-nitrogen double bond (azomethine group). The aldehyde functionality on the thiophene ring is well-suited for these transformations. ossila.com The formation of Schiff bases is a versatile method for synthesizing ligands for metal complexes and building blocks for more complex heterocyclic structures. The reaction is often catalyzed by a few drops of acid and can be performed in a solvent like ethanol.
The Claisen-Schmidt condensation is a variation of the aldol (B89426) condensation that occurs between an aromatic aldehyde (lacking α-hydrogens), such as this compound, and an enolizable ketone or aldehyde. wikipedia.org This base-catalyzed reaction is a cornerstone for the synthesis of chalcones and their derivatives. In this process, a base (e.g., sodium hydroxide) deprotonates the α-carbon of the ketone (e.g., acetophenone) to form an enolate ion. The enolate then acts as a nucleophile, attacking the carbonyl carbon of this compound. The resulting β-hydroxyketone intermediate typically undergoes spontaneous dehydration to yield the α,β-unsaturated ketone, a phenylthiophene-chalcone derivative, which benefits from an extended conjugation system. gordon.edu The reaction is often carried out in ethanol with aqueous NaOH. gordon.edunih.gov
Functionalization of the Thiophene Ring and Phenyl Moiety in this compound
Beyond the aldehyde group, the thiophene and phenyl rings offer sites for further functionalization, most commonly through electrophilic aromatic substitution and cross-coupling reactions.
Halogenation of the thiophene ring provides a crucial entry point for further derivatization, particularly for carbon-carbon bond-forming cross-coupling reactions. The aldehyde group, being electron-withdrawing, directs incoming electrophiles to specific positions on the thiophene ring. For example, the bromination of 5-phenylthiophene-2-carbaldehyde with bromine and a Lewis acid catalyst like ferric chloride (FeCl₃) occurs regioselectively at the 3-position. It is expected that the bromination of this compound would similarly be directed to the vacant positions on the thiophene ring.
Once halogenated, the derivative becomes a versatile substrate for functional group interconversion. A prime example is the Suzuki-Miyaura cross-coupling reaction, which has become a powerful tool for constructing C-C bonds. nih.gov In this palladium-catalyzed reaction, a halogenated phenylthiophene carbaldehyde (e.g., a bromo-derivative) is coupled with an arylboronic acid or its ester to introduce a new aryl substituent. nih.govnih.gov This methodology allows for the synthesis of a wide array of complex bi-aryl and poly-aryl thiophene structures.
Table 3: Representative Functionalization Reactions
| Reaction Type | Substrate Example | Reagents | Product Example |
|---|---|---|---|
| Bromination | 5-Phenylthiophene-2-carbaldehyde | Br₂, FeCl₃, CH₂Cl₂ | 3-Bromo-5-phenylthiophene-2-carbaldehyde |
This table provides examples of halogenation and subsequent cross-coupling on related thiophene systems.
Halogenation and Subsequent Functional Group Interconversion
Decarbonylative Dibromination of Thiophene Carbaldehydes
An unexpected and synthetically useful transformation has been observed in the chemistry of thiophene carbaldehydes, specifically the decarbonylative dibromination. bg.ac.rsresearchgate.net While direct studies on this compound are not detailed, research on the isomeric 5-phenylthiophene-2-carbaldehyde provides significant insight into this reaction pathway. bg.ac.rs This process involves the simultaneous removal of the formyl group (decarbonylation) and the addition of two bromine atoms to the thiophene ring.
The reaction occurs under mild conditions, using bromine in a chloroform (B151607) solvent at room temperature. bg.ac.rs A crucial finding was the role of water as an additive. The reaction of 5-phenylthiophene-2-carbaldehyde with bromine in dry chloroform primarily yielded the expected 4-bromo-5-phenylthiophene-2-carbaldehyde. bg.ac.rs However, the addition of water to the reaction mixture dramatically increased the yield of the decarbonylative dibromination product, 2,5-dibromo-3-phenylthiophene. bg.ac.rs This indicates that water is involved in the deformylation pathway, which liberates formic acid during the reaction. bg.ac.rs
This method provides a direct route to functionalized dibromothiophenes from readily available carbaldehydes, which can then serve as intermediates for further synthesis, such as in cross-coupling reactions. bg.ac.rsresearchgate.net
Table 1: Decarbonylative Dibromination of a Phenylthiophene Carbaldehyde Analog Data derived from studies on 5-phenylthiophene-2-carbaldehyde. bg.ac.rs
| Starting Material | Major Product (Dry CHCl₃) | Major Product (CHCl₃/H₂O) |
|---|
Cross-Coupling for the Construction of Extended Conjugated Systems
Cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and they are widely used to synthesize extended conjugated systems from aromatic precursors. youtube.comnih.gov this compound and its derivatives are excellent candidates for such transformations, particularly through palladium-catalyzed reactions like the Suzuki-Miyaura coupling. benthamdirect.comnih.gov
To construct larger π-conjugated systems, a halogenated derivative of this compound can be coupled with various arylboronic acids. nih.gov For instance, a bromo-substituted this compound can be reacted with an arylboronic acid in the presence of a palladium catalyst and a base. This reaction extends the conjugation by linking a new aryl group to the thiophene core. The aldehyde group can be preserved due to the excellent functional group tolerance of many modern cross-coupling methods. nih.gov
These extended systems are of interest in materials science for applications in organic electronics, such as organic field-effect transistors (OFETs) and light-emitting devices. nih.govacs.org The regioselectivity of the coupling reaction is a key consideration, often favoring reaction at the most reactive C-Br bond. bg.ac.rs
Table 2: Hypothetical Suzuki-Miyaura Cross-Coupling Reactions Illustrative examples based on known reactivity. nih.gov
| Thiophene Substrate | Coupling Partner (Arylboronic Acid) | Potential Product (Extended Conjugated System) |
|---|---|---|
| 4-Bromo-2-phenylthiophene-3-carbaldehyde | Phenylboronic acid | 2,4-Diphenylthiophene-3-carbaldehyde |
| 4-Bromo-2-phenylthiophene-3-carbaldehyde | Thiophene-2-boronic acid | 4-(Thiophen-2-yl)-2-phenylthiophene-3-carbaldehyde |
Multicomponent Reactions for Scaffold Diversification Utilizing this compound
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, thereby increasing molecular diversity. nih.govresearchgate.net The aldehyde functionality of this compound makes it an ideal substrate for several MCRs, most notably the Gewald reaction. wikipedia.orgresearchgate.net
The Gewald reaction is a classic MCR that produces highly substituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org In this reaction, this compound would serve as the aldehyde component, condensing with an α-cyanoester (like ethyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst (such as morpholine). thieme-connect.de The first step is typically a Knoevenagel condensation between the aldehyde and the cyanoester, followed by the addition of sulfur and subsequent cyclization to yield the 2-aminothiophene product. thieme-connect.de This reaction allows for the rapid construction of a new, densely functionalized thiophene ring fused or linked to the original 2-phenylthiophene (B1362552) core, offering a powerful method for scaffold diversification. researchgate.netresearchgate.net
Other MCRs, such as the Povarov reaction for synthesizing tetrahydroquinolines or the Ugi reaction for creating pseudo-peptides, could also potentially utilize this compound as the aldehyde input, further expanding its utility in generating diverse molecular libraries. nih.govrsc.org
Table 3: Gewald Reaction for Scaffold Diversification Illustrative example. thieme-connect.de
| Aldehyde Component | α-Cyanoester Component | Sulfur | Base | Resulting Scaffold |
|---|---|---|---|---|
| This compound | Ethyl cyanoacetate | S₈ | Morpholine | Ethyl 2-amino-4-(2-phenylthiophen-3-yl)thiophene-3-carboxylate |
Unexpected Reaction Pathways Observed in the Chemistry of this compound Analogs
The study of organic reactions often reveals unexpected pathways that deviate from the predicted course, leading to novel structures and a deeper understanding of reactivity. In the chemistry of thiophene carbaldehydes, one of the most notable unexpected reactions is the decarbonylative dibromination discussed previously. bg.ac.rsamanote.com
The investigation into the bromination of 5-phenylthiophene-2-carbaldehyde serves as a prime case study. bg.ac.rs The intended reaction was a simple electrophilic substitution to add a bromine atom to the thiophene ring. However, the presence of trace amounts of water in the solvent mixture catalyzed an entirely different pathway, leading to the loss of the aldehyde group and the introduction of two bromine atoms. bg.ac.rsresearchgate.net This highlights the critical role that reaction conditions, even seemingly minor components like water, can play in directing the outcome of a chemical transformation.
Furthermore, the synthesis of fused heterocyclic systems, such as thieno[3,2-c]quinolines, from precursors related to thiophene carbaldehydes represents another area of complex reactivity. tandfonline.comtandfonline.comacs.org These reactions often involve multi-step sequences including cyclizations and rearrangements that are not immediately obvious from the starting materials. benthamdirect.com Such transformations underscore the rich and sometimes unpredictable chemistry of thiophene derivatives, providing avenues for the discovery of novel molecular architectures. acs.org
Advanced Research Applications of 2 Phenylthiophene 3 Carbaldehyde and Its Derivatives
Contributions to Organic Electronics and Optoelectronic Materials Science
The tunable electronic properties and processability of materials derived from 2-phenylthiophene-3-carbaldehyde have made them key components in a variety of organic electronic and optoelectronic applications.
Precursors for the Synthesis of Conductive Polymers and Organic Semiconductors
This compound and its derivatives serve as crucial precursors in the synthesis of conductive polymers and organic semiconductors. The aldehyde functional group provides a reactive site for various polymerization reactions, allowing for the creation of well-defined polymeric structures. For instance, polythiophenes, a major class of conductive polymers, can be synthesized from thiophene-based monomers. The polymerization of thiophene-2-carbaldehyde, a related compound, can be achieved using acid catalysis, leading to the formation of poly(thiophene-2-carbaldehyde). nih.gov This polymer exhibits semiconducting properties and has potential applications in various electronic devices. nih.gov
The phenyl substituent in this compound can influence the properties of the resulting polymers and semiconductors. It can enhance intermolecular interactions, such as π-π stacking, which is crucial for efficient charge transport. Furthermore, the aldehyde group can be chemically modified to introduce other functional groups, allowing for the fine-tuning of the electronic and physical properties of the synthesized materials. This versatility makes this compound a valuable building block for creating new organic semiconductors with tailored characteristics for applications in organic field-effect transistors (OFETs) and other electronic devices. acs.orgresearchgate.net Research has shown that thiophene (B33073)/phenylene-based oligomer derivatives can be solution-processed to act as p-type semiconducting materials in OFETs. acs.org
The synthesis of polythiophenes containing various heterocyclic side groups, such as pyrazoline, has been demonstrated through chemical oxidative coupling polymerization of thiophene-3-carbaldehyde derivatives. mdpi.com These polymers exhibit interesting morphological and electrical properties. mdpi.com The table below summarizes the synthesis and properties of a polythiophene derivative.
| Polymerization Method | Monomer | Resulting Polymer | Morphology |
| Acid Catalysis | Thiophene-2-carbaldehyde | Poly(thiophene-2-carbaldehyde) | Spherical particles with a rough surface nih.gov |
Application in Organic Photovoltaics and Dye-Sensitized Solar Cells
In the realm of solar energy conversion, derivatives of this compound have shown promise in both organic photovoltaics (OPVs) and dye-sensitized solar cells (DSSCs). In OPVs, these compounds can be incorporated into the design of donor or acceptor materials in the active layer of the solar cell. The extended π-conjugation provided by the phenylthiophene core contributes to broad absorption of the solar spectrum, a critical factor for high-efficiency devices.
| Dye | Power Conversion Efficiency (PCE) | Reference |
| AJ303 (fused-ring donor) | 10.2% | |
| AJ301 | 6.2% | |
| An102 | 9.5% | |
| An101 | 8.0% |
These results highlight the potential of designing novel thiophene-based dyes with enhanced photovoltaic performance. The ability to chemically modify the this compound structure allows for the systematic tuning of the dye's energy levels and absorption properties to optimize the efficiency of solar cells.
Development of Flexible Substrate Materials for Microwave Circuitry Based on Phenylthiophene Carbaldehydes
A novel application of phenylthiophene carbaldehyde derivatives is in the development of flexible substrate materials for microwave circuitry. A specific compound, 4-(Pentafluoroethynyl)phenyl-thiophene-2-carbaldehyde, has been synthesized and characterized for this purpose. youtube.com This material exhibits properties that make it a promising candidate for use as a flexible substrate in microwave devices, such as antennas. youtube.com
The key characteristics of this material are its low dielectric constant and low loss tangent, which are essential for high-frequency applications to minimize signal loss and ensure efficient signal propagation. Furthermore, its inherent flexibility and light weight make it suitable for applications in wearable electronics and other devices where conformity and portability are important. youtube.com The table below summarizes the key properties of this novel flexible substrate material.
| Property | Value |
| Dielectric Constant | 3.03 youtube.com |
| Loss Tangent | 0.003 youtube.com |
| Optical Bandgap | 3.24 eV youtube.com |
An antenna fabricated on this flexible substrate demonstrated an effective impedance bandwidth of 3.8 GHz and an average radiation efficiency of 81% over a wide frequency band, confirming its applicability in microwave communications. youtube.com This research opens up new avenues for the use of functional organic molecules in the fabrication of advanced electronic components.
Role in Light-Emitting Diodes and General Optoelectronic Device Performance
Derivatives of this compound play a significant role in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. The inherent fluorescence and charge-transporting properties of thiophene-based materials make them suitable for use as emitters or as components in the charge-transporting layers of OLEDs. The phenylthiophene core can be functionalized with various electron-donating and electron-withdrawing groups to tune the emission color and improve the efficiency of the device.
For example, thieno[2,3-b]thiophene (B1266192) derivatives have been incorporated into polyamide polymers used as a hole injection layer in OLEDs. researchgate.net The modification of these polymers with different moieties was found to influence the emission maxima and brightness of the fabricated OLEDs. researchgate.net In another study, a series of substituted thieno[3,2-b]thiophene (B52689) derivatives were developed as OLED emitters, with one derivative bearing a triphenylamine (B166846) moiety showing high brightness and current efficiency. researchgate.net
The aldehyde group in this compound provides a convenient handle for synthesizing more complex molecules with tailored optoelectronic properties. For instance, a derivative, 5-(4-(diphenylamino)phenyl)thiophene-2-carbaldehyde, has been used as a building block for materials in OLEDs due to its enhanced charge-transfer properties. The performance of optoelectronic devices is critically dependent on the molecular design of the organic materials used, and this compound offers a versatile platform for creating new and improved materials for these applications.
Catalysis and Ligand Design with this compound
The unique electronic and steric properties of this compound and its derivatives also make them valuable in the fields of catalysis and ligand design.
Enhancing Reaction Efficiencies and Selectivities in Catalytic Processes
In catalysis, the design of ligands that coordinate to a metal center is crucial for controlling the activity and selectivity of the catalyst. Thiophene-based molecules, including derivatives of this compound, can act as ligands in various catalytic reactions. The sulfur atom in the thiophene ring and the oxygen atom of the carbaldehyde group can coordinate to metal centers, influencing the electronic and steric environment of the catalyst.
For example, in palladium-catalyzed cross-coupling reactions, which are widely used in organic synthesis to form carbon-carbon and carbon-heteroatom bonds, the choice of ligand is critical for achieving high yields and selectivities. While direct studies on this compound as a ligand are emerging, the principles of ligand design suggest its potential. The phenyl group can be used to tune the steric bulk of the ligand, which can influence the selectivity of the catalytic reaction. The aldehyde group can be used to anchor the ligand to a solid support, facilitating catalyst recovery and reuse.
Furthermore, the thiophene scaffold itself can participate in asymmetric transformations. The catalytic asymmetric dearomatization of thiophenes has been achieved using chiral catalysts, leading to the synthesis of valuable chiral molecules with high enantioselectivity. nih.gov The ability to functionalize the this compound core allows for the synthesis of a wide range of chiral ligands and catalysts for various asymmetric reactions, thereby enhancing reaction efficiencies and selectivities.
Mechanistic Studies in Medicinal Chemistry and Biological Activity of this compound Derivatives
The core structure of this compound is a privileged scaffold in medicinal chemistry, providing a foundation for the development of a wide array of therapeutic agents. Researchers have extensively modified this core to explore its potential in treating various diseases, leading to significant insights into its mechanisms of action at a molecular level.
The 2-phenylthiophene (B1362552) moiety is a versatile building block for constructing larger, more complex molecules with significant biological activity. Its derivatives are frequently used as key intermediates in multi-step syntheses. For example, 3-aryl-thiophene-2-carbaldehydes are crucial precursors for synthesizing chalcones, a class of compounds known for their broad pharmacological effects. researchgate.net These chalcones are typically formed through the condensation of the carbaldehyde with various aryl and heteroaryl methyl ketones. researchgate.net
In another strategic approach, thiophene carboxamide derivatives have been designed as biomimetics of the natural anticancer agent Combretastatin A-4 (CA-4). nih.gov The design rationale focuses on mimicking the polar surface area of CA-4, which is believed to facilitate cell membrane permeation to reach intracellular targets. nih.gov Similarly, the functionalization of 2,3-fused thiophene scaffolds has led to the identification of promising cytotoxic agents, demonstrating the adaptability of the thiophene core in generating diverse and potent bioactive structures. nih.gov
Derivatives of 2-phenylthiophene have emerged as a significant area of interest in oncological research, with studies focusing on their interaction with cancer-specific cellular processes and molecular targets.
Thiophene derivatives have been shown to exert their anticancer effects by modulating critical cellular signaling pathways that control cell proliferation, survival, and apoptosis. One notable example is the thiophene carboxylate derivative known as F8, which has been observed to inhibit the JAK/STAT signaling pathway. nih.gov Treatment with F8 leads to the reduced phosphorylation (hypophosphorylation) of key proteins in this pathway, including JAK1, JAK2, STAT2, STAT3, and STAT5. nih.gov The persistent activation of the JAK/STAT pathway is a hallmark of many cancers, promoting tumorigenesis and cell survival; its inhibition by thiophene derivatives represents a promising therapeutic strategy. nih.gov
In addition to specific pathway inhibition, these compounds can induce apoptosis through intrinsic pathways. This is often characterized by an increase in intracellular reactive oxygen species (ROS) and a subsequent change in the mitochondrial membrane potential (ΔΨm), key events that trigger programmed cell death. nih.govnih.gov
Research has identified specific molecular targets through which thiophene-based compounds mediate their anticancer activity.
Programmed Death-Ligand 1 (PD-L1) Antagonism: Derivatives of 2-hydroxy-4-phenylthiophene-3-carbonitrile have been specifically designed as small-molecule inhibitors of the immune checkpoint protein PD-L1. nih.govacs.org These compounds were developed to mimic the binding mode of known Bristol-Myers Squibb inhibitors. nih.govacs.org Their mechanism of action involves binding to PD-L1 and inducing its dimerization, which in turn prevents PD-L1 from interacting with its receptor, PD-1, on T-cells. nih.govacs.org This blockade effectively releases the "brakes" on the immune system, allowing it to recognize and attack cancer cells. The design of these molecules often includes a 3-cyano moiety, which helps to twist the phenyl and thiophene rings out of plane, creating a conformation that is pre-organized for optimal binding to the target protein. nih.govacs.org
Topoisomerase II Inhibition: Human DNA topoisomerase II (Topo II) is another crucial target for cancer therapy, as it is essential for managing DNA topology during replication and transcription. nih.gov Certain heterocyclic compounds containing the thiophene ring, such as 3,6-Di(2-thienyl)-9H-carbazole, have been identified as catalytic inhibitors of Topo II. nih.gov These agents disrupt the normal function of the enzyme, leading to DNA damage and cell death in rapidly dividing cancer cells. nih.gov Thiazolo[3,2-a]pyrimidine derivatives, which can be synthesized from thiophene precursors, have also demonstrated significant Topo II inhibitory activity. nih.gov
Table 1: Anticancer Activity of Selected Thiophene Derivatives
| Compound Class | Specific Derivative/Example | Molecular Target/Mechanism | Target Cancer Cell Line(s) | Reported Activity (IC50) | Reference |
| Phenyl-thiophene-carboxamides | Compound 2b | Biomimetic of CA-4 | Hep3B (Hepatocellular Carcinoma) | 5.46 µM | nih.gov |
| 3-Aryl-thiophene Chalcones | Compound 5a | Cytotoxicity | HCT-15 (Colon Cancer) | 21 µg/mL | researchgate.net |
| 2,3-Fused Thiophenes | Compound 480 | Induction of Apoptosis via ROS | HeLa (Cervical Cancer) | 12.61 µg/mL | nih.gov |
| 2-Hydroxy-4-phenylthiophene-3-carbonitriles | Compound 4a | PD-L1 Antagonism | In vitro assays | Activity comparable to BMS1166 | nih.govnih.gov |
| Thienyl-Carbazoles | 3,6-Di(2-thienyl)-9H-carbazole | Topoisomerase II Inhibition | Various | Novel catalytic inhibitor | nih.gov |
Thiophene derivatives possess a broad spectrum of antimicrobial activity, and research has begun to elucidate the mechanisms behind their action. Thiophene-2-carboxamide derivatives have shown potent antibacterial effects against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. nih.gov
More targeted studies have revealed high specificity in some cases. For example, a spiro-indoline-oxadiazole derivative synthesized from a thiophene precursor exhibited potent and selective activity against Clostridium difficile, a major cause of antibiotic-associated colitis, with minimal impact on other tested bacterial strains. nih.gov This selectivity is highly desirable as it suggests the potential to target pathogens without disrupting the normal gut microbiota. nih.gov Molecular docking studies have been employed to investigate the mechanism of action, simulating the binding of these potent compounds to key microbial enzymes. One such study proposed that the antimicrobial effect could be due to the inhibition of D-alanine ligase, an essential enzyme in bacterial cell wall synthesis. nih.gov
Analysis of Antimicrobial Action Mechanisms
Contributions to Advanced Materials beyond Electronics
While thiophene-based materials are famous for their use in organic electronics, the versatility of the this compound structure extends to other classes of advanced materials.
Liquid crystals (LCs) are fascinating states of matter that exhibit properties between those of a conventional liquid and a solid crystal. The incorporation of thiophene units into the molecular core of potential LC compounds has been an area of active research. The geometry and electronic nature of the thiophene ring can influence the molecule's ability to self-assemble into ordered, mesomorphic phases (e.g., nematic or smectic phases).
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 4-(3-chloro-4-fluoro-phenyl)thiophene-2-carbaldehyde |
| Thiophene-2-carboxamide |
| Thiophene-3-carboxamide |
| 2,5-diphenylthiophene |
| 3,4-diphenylthiophene |
Theoretical and Computational Investigations of 2 Phenylthiophene 3 Carbaldehyde Systems
Quantum Chemical Calculations
Quantum chemical calculations have become an indispensable tool in modern chemistry, offering insights into the behavior of molecules at the electronic level. These methods are used to predict molecular geometries, reaction energies, and a variety of other properties with increasing accuracy.
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational method that has proven to be particularly effective for studying the electronic structure and reactivity of organic molecules like 2-phenylthiophene-3-carbaldehyde. DFT calculations focus on the electron density to determine the energy and properties of a molecule.
Studies on related thiophene (B33073) derivatives have demonstrated that DFT, often using the B3LYP functional with a suitable basis set like 6-31G(d,p), can accurately predict molecular geometries, including bond lengths and angles. nih.gov The electronic properties and chemical reactivity of molecules are largely governed by their frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The distribution and energies of these orbitals, which can be reliably calculated using DFT, provide key information about the molecule's ability to donate or accept electrons, thus indicating its reactivity towards electrophiles and nucleophiles. For instance, in thiophene-2-carboxamide derivatives, the distribution of HOMO and LUMO has been mapped to understand their electronic behavior. nih.gov
Elucidation of Reaction Mechanisms and Transition States
Theoretical calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms and the characterization of transient species like transition states. For reactions involving phenylthiophenes, such as coupling reactions, computational studies can evaluate different possible reaction pathways.
For example, in the Rh-catalyzed coupling reaction of 3-phenylthiophene (B186537) with styrene (B11656), quantum chemistry calculations were used to investigate the regioselectivity by evaluating various reaction paths. researchgate.net Similarly, DFT has been employed to understand the mechanism of nickel-catalyzed reductive coupling reactions between alkynes and aldehydes, where the rate- and regioselectivity-determining step was identified as the oxidative addition to form an oxametallacyclopentene intermediate. nih.gov These types of studies provide a detailed understanding of the energetic barriers and intermediate structures that govern the outcome of a reaction.
Analysis of Regioselectivity in Coupling Reactions Involving Phenylthiophenes
Regioselectivity, the preference for bond formation at one position over another, is a critical aspect of many organic reactions. Computational analysis can shed light on the factors that control this selectivity. In coupling reactions involving phenylthiophenes, both steric and electronic effects play a significant role.
Theoretical investigations into the Rh-catalyzed coupling of 3-phenylthiophene with styrene have shown that the reaction selectively occurs at the phenyl moiety. researchgate.net DFT calculations can quantify the activation barriers for different regioisomeric pathways, thereby predicting the major product. nih.gov In palladium-catalyzed C-H activation and aryl-aryl coupling reactions, it has been observed that electronic effects often dominate the regioselectivity, although steric factors can also be influential. kit.edu For instance, in the coupling of N-phenylamino[2.2]paracyclophane, a preference for C-C bond formation over C-N coupling was observed and explained through computational analysis. kit.edu
Conformational Analysis and Optimized Molecular Structures
The three-dimensional structure of a molecule is fundamental to its properties and reactivity. Conformational analysis, which explores the different spatial arrangements of atoms that can be interconverted by rotation about single bonds, is a key application of computational chemistry.
For thiophene derivatives, DFT calculations can determine the most stable conformers and the energy barriers between them. researchgate.net For example, studies on thiophene-2-carboxylic and thiophene-3-carboxylic acids have examined the different possible conformations arising from rotation around the C-C and C-O bonds. researchgate.net The optimized molecular structures obtained from these calculations provide precise information on bond lengths, bond angles, and dihedral angles. nih.gov These optimized geometries are the foundation for further calculations of electronic and spectroscopic properties.
Prediction of Electronic and Spectroscopic Properties
Beyond structure and reactivity, computational methods can predict a range of electronic and spectroscopic properties that are crucial for the development of new materials, particularly in the field of optoelectronics.
HOMO-LUMO Energy Gap Calculations for Optoelectronic Potential
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the optoelectronic potential of a molecule. A smaller HOMO-LUMO gap generally corresponds to easier electronic excitation and is often associated with materials that can absorb and emit light at longer wavelengths.
DFT calculations are widely used to estimate the HOMO-LUMO gap. For various thiophene derivatives, this gap has been calculated to understand their potential use in electronic devices. nih.gov For instance, certain thiophene-2-carboxamide derivatives were found to have HOMO-LUMO energy gaps ranging from 3.11 to 3.83 eV. nih.gov The HOMO and LUMO energy levels themselves are also important. The HOMO energy is related to the ionization potential and indicates the electron-donating ability of the molecule, while the LUMO energy is related to the electron affinity and reflects its electron-accepting character. scispace.com By computationally screening different derivatives of this compound, it is possible to identify candidates with desirable electronic properties for applications in organic electronics.
| Parameter | Description | Relevance |
| HOMO | Highest Occupied Molecular Orbital | Relates to the ability of a molecule to donate an electron. Higher HOMO energy indicates a better electron donor. |
| LUMO | Lowest Unoccupied Molecular Orbital | Relates to the ability of a molecule to accept an electron. Lower LUMO energy indicates a better electron acceptor. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | A key indicator of a molecule's electronic excitability and potential application in optoelectronic devices. A smaller gap often correlates with longer wavelength absorption and emission. |
Modeling of Charge Transfer Characteristics within Phenylthiophene Carbaldehyde Architectures
The architecture of phenylthiophene carbaldehydes, featuring a donor (phenyl group), a π-conjugated bridge (thiophene), and an acceptor (carbaldehyde group), makes them classic subjects for studying intramolecular charge transfer (ICT). ICT is a fundamental process in many optoelectronic materials, where the absorption of light promotes an electron from a molecular orbital localized on the donor part of the molecule to one localized on the acceptor part.
Computational modeling, primarily using Density Functional Theory (DFT), is instrumental in quantifying these charge transfer characteristics. By calculating the electronic structure and electron density distribution in both the ground state (S₀) and the first excited state (S₁), researchers can map the redistribution of charge upon photoexcitation.
Key computational parameters used to analyze ICT include:
Frontier Molecular Orbitals (FMOs): The spatial distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides a clear picture of the charge transfer nature of an electronic transition. In a typical donor-acceptor system, the HOMO is localized on the phenyl-thiophene moiety, while the LUMO is centered on the carbaldehyde group.
Mulliken Population Analysis: This method partitions the total electron density among the atoms in a molecule, allowing for a quantitative assessment of the change in charge on each fragment (donor, bridge, acceptor) between the ground and excited states.
Dipole Moments: A significant increase in the dipole moment from the ground state to the excited state is a strong indicator of charge transfer, signifying a greater separation of charge in the excited state.
Computational studies on analogous push-pull thiophene systems demonstrate that the degree of charge transfer can be finely tuned by modifying the donor or acceptor strength or by altering the thiophene bridge, thereby engineering the molecule's electronic and optical properties.
Simulation of Optical Absorption and Emission Properties
Theoretical simulations are highly effective in predicting the optical properties of conjugated molecules. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for modeling the electronic absorption and emission spectra of molecules like this compound.
Absorption Spectra: The simulation of UV-Visible absorption spectra involves calculating the vertical excitation energies from the optimized ground state geometry. These energies correspond to the wavelengths of maximum absorption (λ_max). The calculation also yields the oscillator strength (f) for each transition, which is proportional to the intensity of the absorption peak. For phenylthiophene systems, the primary absorption band in the visible or near-UV region typically corresponds to the HOMO→LUMO transition, which possesses a strong charge-transfer character.
Emission (Fluorescence) Spectra: To simulate fluorescence, the molecule is first optimized in its first excited state (S₁). The emission energy is then calculated as the energy difference between the optimized S₁ state and the ground state energy at the S₁ geometry. This process accounts for the geometric relaxation that occurs in the excited state before photon emission, resulting in an emitted photon of lower energy (longer wavelength) than the absorbed photon—a phenomenon known as the Stokes shift.
The table below shows representative data from a TD-DFT study on a similar thiophene-based chromophore, illustrating the kind of information obtained from such simulations.
| Property | Computational Method | Calculated Value |
| Absorption Max (λmax) | TD-DFT/B3LYP/6-31G(d) | 380 nm |
| Oscillator Strength (f) | TD-DFT/B3LYP/6-31G(d) | 0.95 |
| Emission Max (λem) | TD-DFT/B3LYP/6-31G(d) | 450 nm |
| HOMO Energy | DFT/B3LYP/6-31G(d) | -5.8 eV |
| LUMO Energy | DFT/B3LYP/6-31G(d) | -2.5 eV |
| HOMO-LUMO Gap | DFT/B3LYP/6-31G(d) | 3.3 eV |
Note: The data in this table is illustrative for a generic thiophene chromophore and not specific to this compound.
Computational Studies on Polymerization Mechanisms and Spin Density Distributions
Thiophene derivatives are fundamental building blocks for conducting polymers. Computational studies provide critical insights into the polymerization mechanisms and the electronic structure of the resulting polymer chains. diva-portal.org
Polymerization Mechanisms: The most common method for synthesizing polythiophenes is oxidative polymerization. Computational chemistry can model the key steps of this reaction. Using DFT, one can calculate the geometries and energies of the monomer, its radical cation (formed by oxidation), and the transition states for the coupling of two radical cations to form a dimer. By mapping the potential energy surface of the reaction, researchers can determine the most likely reaction pathway and estimate the activation barriers, which helps in optimizing experimental conditions. nih.gov
Spin Density Distributions: When a conducting polymer like polythiophene is doped (oxidized), charge carriers known as polarons (radical cations) and bipolarons (dications) are formed on the polymer backbone. diva-portal.org These charge carriers are responsible for electrical conductivity. A polaron carries both a charge (+e) and a spin (S=1/2). Computational methods, particularly unrestricted DFT for radical species, are used to calculate the spin density distribution of these polarons. The spin density reveals how the unpaired electron is delocalized over the polymer chain. Typically, in polythiophene, the spin and charge are not confined to a single monomer unit but are spread over several rings, leading to a distortion of the polymer's geometry in that region. diva-portal.org Understanding this delocalization is key to understanding the transport of charge through the material. diva-portal.org
Molecular Docking and Computational Interaction Studies with Biological Macromolecules
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This method is fundamental in drug discovery and medicinal chemistry. Thiophene derivatives are present in many pharmacologically active compounds, and docking studies can elucidate their mechanism of action. nih.govnih.gov
While specific docking studies on this compound are not widely reported, the methodology can be illustrated with studies on similar thiophene-based molecules. tandfonline.comindexcopernicus.com The process involves these key steps:
Preparation of Receptor and Ligand: The 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). The structure of the ligand (e.g., this compound) is built and its geometry is optimized using quantum chemical methods.
Docking Simulation: Using software like AutoDock, a defined region of the protein (the binding site) is specified. The program then systematically samples a large number of orientations and conformations of the ligand within this site, scoring each one based on a force field that estimates the binding affinity.
Analysis of Results: The output provides the most likely binding poses and their corresponding binding energies (or scores). A more negative binding energy indicates a more stable complex. The analysis also reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's amino acid residues.
For instance, a docking study of a phenylthiophene carboxylate compound with protein tyrosine phosphatase revealed key interactions responsible for its inhibitory activity. tandfonline.com The table below summarizes typical results from a molecular docking study of thiophene derivatives with a protein target, demonstrating the insights that can be gained. nih.gov
| Compound | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Interacting Residues (Example) |
| Thiophene Derivative 4b | Breast Cancer Protein (2W3L) | -7.5 | PHE 105, GLY 138 |
| Thiophene Derivative 13a | Breast Cancer Protein (2W3L) | -8.2 | TYR 101, ALA 142 |
Note: This data is adapted from a study on different thiophene scaffolds and is for illustrative purposes only. nih.gov
Future Research Directions and Emerging Opportunities for 2 Phenylthiophene 3 Carbaldehyde
Development of Green and Sustainable Synthetic Methodologies for 2-Phenylthiophene-3-carbaldehyde
The development of environmentally benign synthetic routes is a cornerstone of modern chemistry. Future research should prioritize the establishment of green and sustainable methods for the synthesis of this compound and its derivatives, moving away from traditional, often hazardous, reaction conditions.
Key areas for exploration include:
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields, shorter reaction times, and reduced energy consumption. nih.govacs.orgresearchgate.nettandfonline.com The application of microwave-assisted organic synthesis (MAOS) to the construction of the 2-phenylthiophene (B1362552) core or the introduction of the carbaldehyde functionality could offer a significant improvement over conventional heating methods. nih.gov Research into solvent-free microwave-assisted reactions, potentially using solid supports like alumina, could further enhance the green credentials of the synthesis. acs.orgtandfonline.com
Catalytic C-H Functionalization: Direct C-H activation and arylation represent a highly atom-economical approach to forming carbon-carbon bonds, avoiding the need for pre-functionalized starting materials. nih.govorganic-chemistry.orgacs.orgmdpi.comacs.orgnih.gov Palladium-catalyzed direct arylation of the thiophene (B33073) ring is a well-established strategy that could be adapted for the synthesis of the 2-phenylthiophene scaffold. organic-chemistry.orgacs.orgmdpi.comnih.gov Future investigations could focus on employing heterogeneous catalysts, such as palladium on carbon (Pd/C), which offer advantages in terms of recyclability and minimizing metal contamination of the final product. acs.org The use of greener solvents, such as γ-valerolactone (GVL) or even water, in these catalytic processes is a promising avenue for enhancing sustainability. nih.govbohrium.comunito.it
One-Pot Reactions: The design of one-pot, multi-component reactions (MCRs) for the synthesis of highly substituted thiophenes, such as those based on the Gewald reaction, offers significant advantages in terms of operational simplicity and reduced waste generation. derpharmachemica.comresearchgate.net Exploring MCRs that could directly yield this compound or its immediate precursors from simple starting materials would be a valuable pursuit.
A comparative look at potential green synthetic strategies is presented in the table below.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, lower energy consumption. nih.gov | Development of solvent-free protocols; application to both ring formation and functionalization. acs.orgtandfonline.com |
| Catalytic C-H Arylation | High atom economy, avoids pre-functionalization. nih.govorganic-chemistry.orgnih.gov | Use of abundant metal catalysts, recyclable heterogeneous catalysts, and green solvents. nih.govacs.orgbohrium.comunito.it |
| One-Pot Reactions | Increased efficiency, reduced waste, operational simplicity. derpharmachemica.comresearchgate.net | Design of novel multi-component reactions for direct synthesis. |
Rational Design of Next-Generation Functional Materials Utilizing this compound Derivatives
The unique electronic and structural features of the 2-phenylthiophene core make it an attractive building block for a new generation of functional organic materials. The presence of the reactive carbaldehyde group provides a convenient handle for further molecular engineering.
Emerging opportunities in this area include:
Electrochromic Polymers: Polythiophenes and their derivatives are well-known for their electrochromic properties, changing color in response to an applied electrical potential. mdpi.commdpi.comacs.org The aldehyde functionality of this compound can be readily converted into various other groups, such as Schiff bases or by undergoing condensation reactions like the Knoevenagel condensation. These reactions allow for the introduction of different electronic and steric properties, which can be used to tune the band gap and, consequently, the electrochromic behavior of the resulting polymers. mdpi.com The torsion angle between the thiophene rings in polythiophenes significantly influences their electronic properties and color. mdpi.com
Organic Electronics: Thiophene-based materials are integral components of organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). The 2-phenylthiophene moiety can be incorporated into conjugated polymers and small molecules designed for these applications. The aldehyde group can be used to anchor the molecule to surfaces or to create extended π-conjugated systems through reactions such as the Wittig reaction.
Schiff Base and Chalcone Derivatives: The condensation of this compound with various primary amines yields Schiff bases, while its reaction with acetophenones produces chalcones. researchgate.netnih.govorientjchem.orgoncologyradiotherapy.comnih.govresearchgate.net These derivatives possess their own interesting photophysical and electronic properties and can also serve as monomers for polymerization or as ligands for the formation of coordination polymers and metal-organic frameworks (MOFs).
The table below outlines potential functional material applications for derivatives of this compound.
| Derivative Class | Synthetic Route from this compound | Potential Application | Key Properties to Investigate |
| Polythiophenes | Polymerization of functionalized monomers | Electrochromic devices, OLEDs, OSCs | Band gap, redox stability, color contrast, charge carrier mobility. mdpi.commdpi.comacs.org |
| Schiff Bases | Condensation with primary amines | Chemsensors, liquid crystals, nonlinear optical materials | Coordination ability, thermal stability, photophysical properties. researchgate.netorientjchem.orgoncologyradiotherapy.comnih.gov |
| Chalcones | Claisen-Schmidt condensation with acetophenones | Nonlinear optical materials, fluorescent probes | Second-order nonlinear optical coefficients, quantum yield, solvatochromism. nih.govresearchgate.net |
Targeted Molecular Design for Biological Applications with Refined Mechanistic Insights
The thiophene nucleus is a privileged scaffold in medicinal chemistry, present in numerous biologically active compounds. nih.govencyclopedia.pubnih.gov Derivatives of this compound represent a promising, yet underexplored, area for the discovery of new therapeutic agents.
Future research should focus on:
Antimicrobial Agents: Thiophene derivatives have demonstrated a broad spectrum of antimicrobial activities against various bacterial and fungal strains. nih.govresearchgate.netfrontiersin.orgnih.govtandfonline.comresearchgate.net The synthesis and evaluation of a library of this compound derivatives, particularly Schiff bases and chalcones, could lead to the identification of novel antimicrobial candidates. nih.govresearchgate.net Mechanistic studies to elucidate the mode of action, such as membrane permeabilization or enzyme inhibition, will be crucial for rational drug design. frontiersin.org
Anticancer Agents: Many thiophene-containing compounds have been investigated for their anticancer properties, with some showing potent activity against various cancer cell lines. nih.govnih.gov The 2-phenylthiophene scaffold can be functionalized to target specific proteins or pathways involved in cancer progression. For instance, derivatives could be designed to induce apoptosis or inhibit key enzymes. nih.gov
Structure-Activity Relationship (SAR) Studies: A systematic approach to modifying the structure of this compound and its derivatives and correlating these changes with biological activity is essential. nih.govnih.gov This includes varying the substituents on the phenyl ring, modifying the aldehyde group, and introducing different functionalities at other positions on the thiophene ring. These SAR studies will provide valuable insights for optimizing the potency and selectivity of lead compounds.
The following table summarizes potential biological applications and the corresponding research focus.
| Therapeutic Area | Derivative Type | Key Research Focus |
| Antimicrobial | Schiff bases, chalcones, hydrazones | Screening against resistant bacterial and fungal strains; mechanistic studies. nih.govfrontiersin.orgtandfonline.com |
| Anticancer | Functionalized thiophenes | Cytotoxicity assays against various cancer cell lines; investigation of molecular targets and signaling pathways. nih.govnih.gov |
| Anti-inflammatory | Various derivatives | Evaluation in cellular and animal models of inflammation; investigation of enzyme inhibition (e.g., COX, LOX). encyclopedia.pub |
Integration of Synergistic Experimental and Advanced Computational Approaches in Research Programs
To accelerate the discovery and development of new applications for this compound, a close integration of experimental and computational methods is paramount.
Key aspects of this synergistic approach include:
DFT and TD-DFT Calculations: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools for predicting the geometric and electronic structures, spectroscopic properties (e.g., UV-Vis and fluorescence spectra), and reactivity of molecules. acs.org These calculations can guide the rational design of new derivatives with desired properties for functional materials and biological applications. For instance, DFT can be used to calculate the HOMO-LUMO energy gap of potential organic electronic materials, providing an early indication of their electronic properties. nih.gov
Molecular Docking: In the context of drug discovery, molecular docking simulations can be employed to predict the binding modes and affinities of this compound derivatives to the active sites of biological targets, such as enzymes or receptors. nih.govfrontiersin.org This can help to prioritize compounds for synthesis and biological testing, thereby saving time and resources.
Structure-Property Relationship Modeling: By combining experimental data with computational descriptors, quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models can be developed. These models can provide deeper insights into the factors that govern the biological activity or material properties of this class of compounds and can be used to predict the properties of yet-to-be-synthesized molecules.
The integration of these approaches will enable a more efficient and targeted exploration of the vast chemical space accessible from the this compound scaffold, paving the way for the discovery of novel molecules with tailored functions.
Q & A
Q. Optimization Strategies :
- Catalyst Screening : Test Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands like SPhos for coupling efficiency .
- Temperature/Solvent Effects : Higher yields (e.g., 67–85%) are achieved in refluxing dichloromethane (CH₂Cl₂) or toluene under inert atmospheres .
- Purification : Use gradient elution in reverse-phase HPLC (e.g., methanol-water) for isolating pure aldehydes .
Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?
Answer:
- 1H/13C NMR : Identify aldehyde protons (δ 9.8–10.2 ppm) and aromatic thiophene/phenyl signals. Carbonyl carbons appear at δ 190–200 ppm .
- IR Spectroscopy : Confirm C=O stretches (~1680–1720 cm⁻¹) and C–S bonds (~680 cm⁻¹) .
- X-Ray Crystallography : Resolve molecular conformation (e.g., dihedral angles between phenyl and thiophene rings) and intermolecular interactions (e.g., C–H···O hydrogen bonds) .
Data Interpretation Tip : Cross-validate NMR assignments with DEPT-135 and HSQC experiments to resolve overlapping signals .
Advanced: How can researchers resolve contradictions in spectral data or synthetic yields?
Answer:
- Reproducibility Checks : Repeat reactions under controlled conditions (e.g., anhydrous solvents, inert gas) to rule out moisture/oxygen interference .
- Alternative Techniques : Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas if NMR data is ambiguous .
- Statistical Analysis : Apply Design of Experiments (DoE) to identify critical variables (e.g., catalyst loading, temperature) affecting yield discrepancies .
Case Study : Inconsistent melting points (e.g., 213–226°C) may arise from polymorphic forms; use differential scanning calorimetry (DSC) to detect phase transitions .
Advanced: What strategies are effective for evaluating the biological activity of this compound derivatives?
Answer:
- Antibacterial Assays : Minimum Inhibitory Concentration (MIC) tests against Gram-positive/negative strains (e.g., S. aureus, E. coli), with positive controls like ciprofloxacin .
- Mechanistic Studies :
- Molecular Docking : Simulate binding to target enzymes (e.g., DNA gyrase) using AutoDock Vina .
- ROS Detection : Measure reactive oxygen species (ROS) generation via fluorescence probes (e.g., DCFH-DA) to assess oxidative stress mechanisms .
Validation : Compare IC₅₀ values of derivatives (e.g., methyl vs. tert-butyl substituents) to establish structure-activity relationships (SAR) .
Advanced: What challenges arise in crystallographic analysis of this compound, and how are they addressed?
Answer:
- Crystal Growth : Slow evaporation from ethanol/ethyl acetate mixtures improves crystal quality; avoid polar protic solvents that disrupt packing .
- Data Refinement : Use SHELXL for structure solution, refining thermal parameters and resolving disorder in aromatic rings .
- Intermolecular Interactions : Analyze hydrogen-bonding networks (e.g., C–H···O) and π-π stacking distances (3.5–4.0 Å) to explain lattice stability .
Software Tools : APEX2 for data collection and Mercury for visualization of Hirshfeld surfaces .
Advanced: How can reaction pathways be elucidated for derivatives like 2-Phenylthiophene-3-carboxamides?
Answer:
- Mechanistic Probes :
- Isotopic Labeling : Use ¹³C-labeled aldehydes to track formylation steps via in-situ NMR .
- Kinetic Studies : Monitor intermediates by quenching reactions at timed intervals and analyzing via LC-MS .
- Computational Modeling : Employ density functional theory (DFT) to calculate activation energies for key steps (e.g., cyclization barriers) .
Example : Amidation reactions show higher yields with HATU/DIPEA coupling systems vs. EDCI/HOBt, due to reduced racemization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
